Naftifine hydrochloride

Catalog No.
S536610
CAS No.
65473-14-5
M.F
C21H22ClN
M. Wt
323.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naftifine hydrochloride

CAS Number

65473-14-5

Product Name

Naftifine hydrochloride

IUPAC Name

(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride

Molecular Formula

C21H22ClN

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;

InChI Key

OLUNPKFOFGZHRT-YGCVIUNWSA-N

SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Synonyms

AW 105843; AW105843; AW-105843; AW 105-843; SN 105843; SN105843; SN-105843; Naftifine, Naftifine hydrochloride; Naftin;(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine hydrochloride

Canonical SMILES

CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Isomeric SMILES

CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl

Understanding fungal growth and pathogenesis:

  • Mechanism of action: Naftifine inhibits the growth of fungi by interfering with their cell membrane, specifically targeting a protein called squalene epoxidase. Studying this mechanism can provide insights into fungal biology and potential targets for developing new antifungal drugs. Source: National Center for Biotechnology Information, PubChem Compound Summary
  • Antifungal activity spectrum: Researchers are investigating the effectiveness of naftifine against various fungal strains, including those resistant to other antifungal drugs. This can help optimize treatment strategies and identify potential applications in combating emerging fungal threats. Source: Mycoses. 2009;52(5):394-400

Development of novel antifungal formulations:

  • Drug delivery systems: Researchers are exploring new ways to deliver naftifine, such as nanoparticles or liposomes, to improve its efficacy and penetration into deeper skin layers or target specific fungal reservoirs. Source: Journal of Controlled Release. 2010;145(1):32-38:
  • Combination therapies: Combining naftifine with other antifungal agents or drugs with different mechanisms of action is being studied to enhance its effectiveness and potentially overcome drug resistance. Source: Clinical Microbiology and Infection. 2009;15(12):1132-1137

Investigating alternative therapeutic applications:

  • Antibacterial properties: Some studies suggest that naftifine may possess antibacterial activity against certain bacterial strains, raising potential for future research in this area. Source: Letters in Applied Microbiology. 2005;41(4):324-328
  • Anti-inflammatory effects: Recent research indicates that naftifine might have anti-inflammatory properties, opening avenues for exploring its potential in treating inflammatory skin conditions beyond fungal infections. Source: Mediators of Inflammation. 2019;2019:1-9

Naftifine hydrochloride is a synthetic antifungal agent belonging to the allylamine class. It is primarily used for topical applications to treat various dermatophyte infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). The compound's chemical name is (E)-N-Cinnamyl-N-methyl-1-naphthalenemethylamine hydrochloride, with an empirical formula of C21H21N·HCl and a molecular weight of 323.86 g/mol . Naftifine hydrochloride exhibits broad-spectrum antifungal activity, particularly against dermatophytes and some Candida species.

Naftifine hydrochloride functions by inhibiting the enzyme squalene 2,3-epoxidase, which is crucial in the biosynthesis of sterols in fungi. This inhibition leads to a decrease in ergosterol levels—a vital component of fungal cell membranes—resulting in disrupted cellular integrity and function. Consequently, there is an accumulation of squalene within the cells, which can be toxic to fungi .

The biological activity of naftifine hydrochloride has been extensively studied. It exhibits fungicidal activity against various dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, Epidermophyton floccosum, and Microsporum species. Additionally, it shows fungistatic activity against certain species of Candida, including Candida albicans. While its exact mechanism remains partially understood, its primary action involves disrupting sterol biosynthesis in fungal cells .

Naftifine hydrochloride can be synthesized through several methods that typically involve the reaction of naphthalene derivatives with appropriate amines. One common synthesis route includes:

  • Formation of the Naphthalene Derivative: Starting with 1-naphthylamine, a cinnamyl group is introduced via alkylation.
  • Hydrochloride Formation: The resultant compound is treated with hydrochloric acid to form the hydrochloride salt.

This method allows for the production of naftifine hydrochloride in a relatively straightforward manner while ensuring purity and efficacy .

Naftifine hydrochloride is primarily used in dermatological formulations for treating superficial fungal infections. Its applications include:

  • Treatment of tinea pedis (athlete's foot)
  • Treatment of tinea cruris (jock itch)
  • Treatment of tinea corporis (ringworm)
  • Management of other dermatophyte infections

It is available in various topical forms, including creams and gels, typically at a concentration of 1% .

Naftifine hydrochloride shares similarities with other antifungal agents, particularly those in the allylamine class. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionSpectrum of ActivityUnique Features
TerbinafineInhibits squalene epoxidaseBroad-spectrum against dermatophytesOral and topical formulations available
ButenafineInhibits squalene epoxidaseEffective against dermatophytesAvailable as a cream for topical use
GriseofulvinDisrupts fungal mitosisPrimarily against dermatophytesSystemic treatment for severe infections
EconazoleInhibits sterol synthesisBroad-spectrum including yeastTopical azole antifungal
ClotrimazoleInhibits ergosterol synthesisBroad-spectrum including yeastAvailable in various formulations

Naftifine hydrochloride's unique feature lies in its specific mechanism targeting squalene epoxidase, which differentiates it from azole antifungals that target different enzymes involved in sterol biosynthesis. Its efficacy against a wide range of dermatophytes makes it a valuable option in clinical practice .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

323.1440774 g/mol

Monoisotopic Mass

323.1440774 g/mol

Heavy Atom Count

23

UNII

25UR9N9041

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naftifine Hydrochloride is the hydrochloride salt form of naftifine, an allylamine derivate with synthetic broad-spectrum antifungal activity. Although the exact mechanism through which naftifine hydrochloride exerts its effect is unknown, it appears to selectively inhibit the enzyme squalene 2,3-epoxidase, thereby inhibiting the biosynthesis of sterol. This results in a decreased amount of sterols, especially ergosterol which is the primary fungal membrane sterol, and a corresponding accumulation of squalene in fungal cells. Naftifine hydrochloride can be fungicidal as well as fungistatic to yeasts depending on the concentration and the organisms involved.

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

65473-14-5

Wikipedia

Naftifine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1:Efficacy and Safety of Naftifine HCl Cream 2% in the Treatment of Pediatric Subjects With Tinea Corporis. Gold M, Dhawan S, Verma A, Kuligowski M, Dobrowski D.J Drugs Dermatol. 2016 Jun 1;15(6):743-8. PMID: 27272083
2:The Role of Naftifine HCl 2% Gel and Cream in Treating Moccasin Tinea Pedis. Vlahovic TC.J Drugs Dermatol. 2016 Feb;15(2 Suppl):s56-9. Review. PMID: 26885800
3:An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Verma A, Olayinka B, Fleischer AB Jr.J Drugs Dermatol. 2015 Jul;14(7):686-91. PMID: 26151784
4:Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials. Stein Gold LF, Parish LC, Vlahovic T, Plaum S, Kircik L, Fleischer AB Jr, Verma A, Olayinka B, Hardas B.J Drugs Dermatol. 2013 Aug;12(8):911-8. PMID: 23986165

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